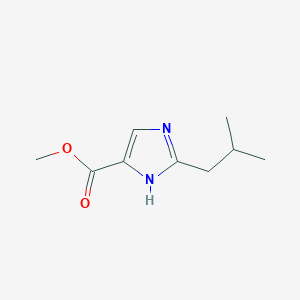

methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(2-methylpropyl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)4-8-10-5-7(11-8)9(12)13-3/h5-6H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPYGFYYEUZJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (MMIC) is an organic compound belonging to the imidazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential applications in medicine and agriculture, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.21 g/mol

- Functional Groups : Contains an imidazole ring and a methyl ester group, which may influence its solubility and reactivity.

Antimicrobial and Antifungal Properties

Research indicates that MMIC exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for further exploration in drug development aimed at treating infections caused by various pathogens. The imidazole ring is known to interact with biological targets, potentially inhibiting microbial growth through various mechanisms.

Pharmacological Potential

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible applications in developing drugs targeting different diseases, particularly those involving microbial infections or inflammatory responses.

Research Findings and Case Studies

-

Synthesis and Characterization :

- A study outlined the synthesis of MMIC using a multi-step process involving imidazole derivatives. The characterization confirmed its structural integrity through various spectroscopic methods .

-

Biological Activity Studies :

- In vitro studies have shown that MMIC can inhibit the growth of certain pathogenic fungi, suggesting its potential as an antifungal agent .

- Comparative Analysis :

Data Table: Comparison of Imidazole Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₄N₂O₂ | Exhibits antimicrobial properties |

| 2-Methyl-1H-imidazole-4-carboxylic acid | C₅H₆N₂O₂ | Lacks ester functionality |

| Methyl 1H-imidazole-4-carboxylate | C₆H₇N₃O₂ | Contains different alkyl group on nitrogen |

Future Directions for Research

Further investigation into the biological activity of MMIC is warranted. Potential areas for future research include:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating specific molecular targets and pathways involved in its biological effects.

- Agricultural Applications : Exploring its potential as an agrochemical for pest control, given its antimicrobial properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that imidazole derivatives, including methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Pharmacological Applications

The compound's structural features allow it to interact with biological targets effectively. For instance, it has been studied as a potential inhibitor of certain enzymes involved in disease pathways. In vitro assays demonstrated its ability to inhibit phospholipase A2, an enzyme linked to inflammatory responses .

Agricultural Applications

Pesticide Development

this compound has been explored for its potential use in agricultural pesticides. Its efficacy against specific pests was evaluated in field trials, showing promising results in controlling pest populations while minimizing harm to beneficial insects .

Plant Growth Regulation

The compound has also been investigated for its effects on plant growth and development. Studies have indicated that it can enhance growth rates and resistance to environmental stressors when applied as a foliar spray .

Material Science

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices has led to materials with improved thermal stability and mechanical properties. Research on these materials shows their potential applications in coatings and composites .

Nanotechnology

The compound's unique properties have also made it a candidate for nanotechnology applications. Its ability to form stable complexes with metal ions has been utilized in creating nanomaterials for electronic and photonic devices .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties of this compound against clinical isolates.

- Methodology: In vitro assays were conducted using agar diffusion methods.

- Results: The compound showed significant inhibition zones against multiple bacterial strains, indicating its potential as a new antimicrobial agent.

-

Field Trials for Pesticide Use

- Objective: To assess the efficacy of the compound as a pesticide in agricultural settings.

- Methodology: Field trials were conducted on crops infested with specific pests.

- Results: The application resulted in a marked decrease in pest populations with minimal impact on non-target species.

-

Polymer Development Research

- Objective: To synthesize polymers incorporating this compound.

- Methodology: Various polymerization techniques were employed to create composite materials.

- Results: The resulting materials exhibited enhanced durability and thermal resistance compared to conventional polymers.

Comparison with Similar Compounds

Comparison with 2-Methoxy-3-(2-methylpropyl)pyrazine

Structural Similarities :

- Both compounds feature a 2-methylpropyl substituent.

- Heterocyclic cores (imidazole vs. pyrazine) differ in nitrogen atom positioning.

Key Differences :

- Stability : 2-Methoxy-3-(2-methylpropyl)pyrazine demonstrated relative stability during storage in pepper fruits, with degradation linked to environmental conditions . In contrast, imidazole derivatives like the target compound may exhibit lower stability due to the hydrolytic susceptibility of the ester group.

- Applications : Pyrazines are often associated with flavor/aroma profiles (e.g., in peppers), whereas imidazole carboxylates are more commonly linked to bioactive molecules (e.g., enzyme inhibitors).

Comparison with Benzo[d]imidazole Carboxamide Derivatives

Example Compound : 2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide .

Structural Similarities :

- Both contain an imidazole-derived core.

- Substituents at position 4 (carboxamide vs. carboxylate ester).

Key Differences :

- Reactivity : The carboxamide group in the benzoimidazole derivative is less prone to hydrolysis than the ester group in the target compound.

- Bioactivity : Benzoimidazole carboxamides are often designed for pharmaceutical applications (e.g., kinase inhibition), while the target compound’s ester group may limit its metabolic stability in vivo.

Comparison with Imidazolinone-Based Pesticides

Example Compound : Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate (imazamethabenz methyl ester) .

Structural Similarities :

- Both contain imidazole-derived rings with ester groups.

- Substituents include alkyl groups (isobutyl vs. isopropyl/methyl).

Key Differences :

- Functionality : Imazamethabenz is a herbicidal compound targeting acetolactate synthase (ALS), whereas the target compound’s bioactivity remains uncharacterized.

- Substituent Effects : The toluate group in imazamethabenz enhances herbicidal activity through aromatic interactions, unlike the simpler methyl ester in the target compound.

Comparison with Thiazopyr (Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate)

Structural Similarities :

- Both compounds feature a 2-methylpropyl substituent.

- Ester groups are present in both structures.

Key Differences :

- Heterocyclic Core : Thiazopyr combines pyridine and thiazole rings, enabling broad-spectrum pesticidal activity. The target compound’s imidazole core may limit its utility to specific biological targets.

- Electron-Withdrawing Groups : Thiazopyr’s trifluoromethyl and difluoromethyl groups enhance its pesticidal potency, a feature absent in the target compound .

Data Tables

Table 1: Physicochemical and Functional Comparison

| Compound | Core Structure | Key Substituents | Stability | Primary Application |

|---|---|---|---|---|

| Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate | Imidazole | 2-methylpropyl, methyl ester | Moderate (ester hydrolysis risk) | Undefined (research) |

| 2-Methoxy-3-(2-methylpropyl)pyrazine | Pyrazine | 2-methylpropyl, methoxy | High (storage) | Flavor/aroma agent |

| Benzo[d]imidazole-4-carboxamide derivative | Benzoimidazole | Carboxamide, pyrrolidine | High | Pharmaceutical candidate |

| Imazamethabenz methyl ester | Imidazolinone | Toluyate ester, isopropyl | Moderate | Herbicide |

| Thiazopyr | Pyridine/thiazole | Trifluoromethyl, difluoromethyl | High | Pesticide |

Table 2: Substituent Impact on Bioactivity

| Substituent | Compound Example | Effect on Properties |

|---|---|---|

| 2-Methylpropyl | Target compound, Thiazopyr | Enhances lipophilicity |

| Methyl ester | Target compound, Imazamethabenz | Increases reactivity (hydrolysis sensitivity) |

| Trifluoromethyl | Thiazopyr | Boosts pesticidal activity and stability |

| Carboxamide | Benzoimidazole derivatives | Improves metabolic stability |

Research Findings and Implications

- Stability : The 2-methylpropyl group may enhance stability in hydrophobic environments (e.g., lipid membranes), as seen in pyrazines , but ester groups remain a liability for hydrolysis .

- Bioactivity: Structural analogs like thiazopyr and imazamethabenz suggest that combining imidazole/imidazolinone cores with electron-withdrawing groups or aromatic systems could optimize bioactivity .

- Synthetic Challenges : The target compound’s ester group necessitates careful handling during synthesis and storage, contrasting with more stable carboxamide derivatives .

Preparation Methods

Preparation via Cyclization and Esterification

One documented method for preparing imidazole-4-carboxylate derivatives involves cyclization of substituted precursors followed by esterification steps.

- Starting materials: Ethyl or methyl isocyanoacetate derivatives.

- Cyclization: The reaction of ethyl isocyanoacetate with substituted amines or imidoyl chlorides forms the imidazole ring.

- Substitution: The 2-(2-methylpropyl) group can be introduced via the corresponding alkyl amine or alkyl halide in the cyclization step.

- Esterification: The carboxylic acid at the 4-position is esterified using methanol or methylating agents to yield the methyl ester.

For example, in a related synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates, the key cycloaddition between ethyl isocyanoacetate and imidoyl chlorides was used to form the imidazole ring system, which was then converted into esters and other derivatives.

Use of α-Isocyanoacetate Synthons

A prominent synthetic route involves the use of α-isocyanoacetate synthons:

- Condensation Reaction: Potassium salt of ethyl isocyanoacetate condenses with isothioureas or imidoyl chlorides under catalysis (e.g., copper(I) chloride) in solvents like hexamethylphosphoric triamide (HMPT).

- Reaction Conditions: Typically carried out at room temperature or mild heating.

- Outcome: Formation of disubstituted imidazole-4-carboxylate esters with various substituents, including alkyl groups like 2-methylpropyl.

- Advantages: Offers good regioselectivity and yields for substituted imidazole esters.

This method is well-documented in literature for synthesizing substituted imidazole-4-carboxylates and can be adapted for methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate by selecting appropriate starting materials.

Hydrolysis and Recrystallization Techniques

Post-synthesis, the ester intermediates may undergo purification and conversion steps:

- Hydrolysis: Controlled hydrolysis can convert esters to carboxylic acids if needed.

- Recrystallization: Using solvents such as methanol, ethanol, acetone, or ethyl acetate to purify the product.

- pH Adjustment: Acid or base treatments to precipitate or isolate the desired compound.

For instance, in the preparation of 1H-imidazole-4-formic acid derivatives, alkaline hydrolysis followed by acidification and recrystallization was employed, which can be analogous for imidazole carboxylate esters.

Summary of Key Reaction Parameters and Conditions

Detailed Research Findings

- The condensation of ethyl isocyanoacetate with imidoyl chlorides is a key step enabling the formation of the imidazole ring with precise substitution patterns.

- Copper(I) chloride catalysis enhances reaction efficiency and selectivity for disubstituted imidazole-4-carboxylates.

- The choice of solvent impacts yield and purity; polar aprotic solvents like HMPT or ethyl acetate are favored.

- Alkaline hydrolysis followed by acidification is effective for isolating imidazole-4-carboxylic acid derivatives, which can then be esterified.

- Recrystallization solvents are chosen based on solubility profiles; methanol and ethanol are common for methyl esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via esterification of the corresponding imidazole carboxylic acid using methyl chloroformate in the presence of a base (e.g., triethylamine) under reflux in anhydrous dichloromethane. Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis and controlling reaction temperature (20–25°C) to avoid side reactions .

- Data Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to identify substituents. The methylpropyl group’s protons typically appear as a multiplet at δ 1.8–2.1 ppm, while the ester carbonyl resonates near δ 165 ppm in -NMR .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H] calculated for CHNO: 195.1134).

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) using gravimetric analysis.

- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks, analyzing samples via HPLC for decomposition products (e.g., hydrolysis to the carboxylic acid derivative) .

Advanced Research Questions

Q. How can substituent effects on the imidazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Experimental Design : Synthesize analogs with varying substituents (e.g., electron-withdrawing nitro or electron-donating methoxy groups) and compare reaction rates with nucleophiles (e.g., amines) using kinetic studies (UV-Vis monitoring at 300 nm) .

- Data Analysis : Apply Hammett plots to correlate substituent σ values with rate constants, revealing electronic effects on reactivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- In Vitro/In Vivo Comparison : Use microsomal stability assays (e.g., liver microsomes) to identify metabolic pathways (e.g., ester hydrolysis) that reduce bioavailability in vivo.

- Pharmacokinetic Modeling : Integrate LC-MS/MS plasma concentration data with compartmental models to adjust dosing regimens .

Q. How can computational methods predict the environmental fate of this compound?

- Methodology :

- QSAR Modeling : Use EPI Suite software to estimate biodegradation half-life (e.g., BIOWIN model) and ecotoxicity (ECOSAR).

- Experimental Validation : Perform OECD 301F biodegradability tests in activated sludge, comparing predicted vs. observed degradation rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?

- Methodology :

- Advanced NMR Techniques : Employ - COSY and HSQC to resolve overlapping signals. For example, unexpected splitting may arise from restricted rotation of the 2-methylpropyl group, which can be confirmed via variable-temperature NMR .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in methanol/water (70:30) and analyzing diffraction data .

Methodological Tables

Table 1 : Synthetic Optimization Parameters for Methyl Ester Derivatives

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Base | Triethylamine | 85% | |

| Solvent | Anhydrous DCM | Minimal hydrolysis | |

| Temperature | 25°C | Avoids side products |

Table 2 : Environmental Risk Assessment Data

| Property | Predicted Value | Experimental Value | Reference |

|---|---|---|---|

| Biodegradation Half-Life | 60 days (BIOWIN) | 45 days (OECD 301F) | |

| LC50 (Daphnia magna) | 12 mg/L (ECOSAR) | 15 mg/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.